3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine
Description
Properties
CAS No. |
89193-03-3 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3,5-dimethyl-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-7-6-10-14-16-15(12(2)17(11)14)13-8-4-3-5-9-13/h3-10H,1-2H3 |
InChI Key |
MIFUVOUWZRCEOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. One common method is the two-component cyclization reaction catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a green solvent such as aqueous ethanol at room temperature . Another approach involves the use of copper(II) salts as catalysts for the formation of imidazo[1,2-a]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reaction conditions, such as solvent-free synthesis or the use of continuous flow reactors, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, such as nitro, halogenated, and hydroxylated compounds .
Scientific Research Applications
3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of optoelectronic devices and materials science.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine
- Molecular Formula : C₁₃H₁₀N₂
- Key Differences : Lacks methyl groups at positions 3 and 3.
- Crystallography : The dihedral angle between the imidazo[1,2-a]pyridine and phenyl rings is 28.61°, facilitating π-π stacking (centroid distance: 3.7187 Å) and hydrogen bonding (C–H···O/N), which enhance crystallinity .
3-{3-Nitrophenyl}-1-phenylimidazo[1,5-a]pyridine
- Molecular Formula : C₁₉H₁₃N₃O₂
- Key Differences : Imidazo[1,5-a]pyridine isomer with a nitro group at the 3-position of the phenyl ring.
- Implications : The nitro group introduces strong electron-withdrawing effects, altering reactivity and electronic properties compared to the methyl-substituted derivative .
3-Arylimidazo[1,2-a]pyridines
- General Structure : Aryl groups at position 3.
- Bioactivity : Demonstrated anticancer (e.g., inhibition of kinase pathways), antiprotozoal, and antiviral activities .
- Key Difference : The 3,5-dimethyl substitution in the target compound may enhance metabolic stability compared to unsubstituted 3-aryl derivatives.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
- Molecular Formula : C₁₃H₁₃N₃
- Key Differences: Imidazo[4,5-b]pyridine core with amino and methyl groups.
- Bioactivity: Carcinogenic in rodents (colon and mammary tumors) due to DNA adduct formation .
- Implications: Substituent position (imidazo[4,5-b] vs. [1,2-a]) and amino groups drastically alter toxicity profiles compared to non-carcinogenic methyl-phenyl derivatives .
Physicochemical Property Comparisons
Research Findings and Implications
Synthetic Accessibility : The target compound’s synthesis is optimized via calcium catalysis, contrasting with In(OTf)₃-catalyzed routes for β-carboline hybrids .
Substituent-Driven Bioactivity: Methyl groups at positions 3 and 5 may reduce toxicity compared to amino-substituted carcinogens (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) .
Crystallographic Behavior : The 2-phenyl derivative’s hydrogen bonding and π-π interactions suggest superior solid-state stability over bulkier dimethyl analogs .
Biological Activity
3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine (DMPI) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of DMPI, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C13H12N2
Molecular Weight: 196.25 g/mol
IUPAC Name: this compound
The compound features a fused imidazole and pyridine ring system with two methyl groups at positions 3 and 5 and a phenyl group at position 2. This unique structure contributes to its diverse biological activities.
Research indicates that DMPI interacts with various biological targets, including:
- Peripheral Benzodiazepine Receptors (PBR): DMPI exhibits high binding affinity for PBR, which is implicated in neurosteroid synthesis and modulation of neuroinflammation .
- Enzymatic Inhibition: The compound may inhibit certain enzymes involved in cancer pathways, suggesting potential anticancer properties .
- Gene Expression Modulation: DMPI influences gene expression related to inflammation and cancer risk, similar to other imidazo compounds .
Anticancer Activity
DMPI has shown promising results in various studies regarding its anticancer properties:
- In Vitro Studies: DMPI demonstrated significant cytotoxic effects against several cancer cell lines. For instance, it inhibited the proliferation of breast cancer cells through apoptosis induction .
- Mechanistic Insights: The compound modulates signaling pathways associated with cell cycle regulation and apoptosis, particularly through the activation of caspases .
Neuroprotective Effects
The neuroprotective potential of DMPI has been evaluated in models of neurodegeneration:
- Neuroinflammation Modulation: DMPI reduces neuroinflammatory markers in animal models, suggesting its utility in conditions like Alzheimer's disease .
- Neurosteroid Synthesis Promotion: By binding to PBR, DMPI promotes the synthesis of neurosteroids that support neuronal survival .
Antimicrobial Activity
Preliminary studies indicate that DMPI possesses antimicrobial properties:
- Antibacterial Effects: DMPI exhibited activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial membrane integrity .
Structure-Activity Relationship (SAR)
The SAR studies highlight critical structural features influencing the biological activity of DMPI:
| Structural Feature | Effect on Activity |
|---|---|
| Methyl Groups at C3 and C5 | Enhance lipophilicity and receptor binding affinity |
| Phenyl Group at C2 | Critical for PBR binding and neuroprotective effects |
| Substituents on the Phenyl Ring | Modulate potency against specific targets |
Case Studies
- Anticancer Efficacy in Breast Cancer Models:
- Neuroprotection in Alzheimer's Disease Models:
Q & A
Q. What are the optimized synthetic routes for 3,5-dimethyl-2-phenylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is a widely used approach. Key reactants include 2-aminopyridines, aldehydes, and isocyanides. For example, substituting aldehydes with 2-phenoxyacetophenone and using iodine as a catalyst can yield derivatives with high regioselectivity . Reaction optimization involves controlling temperature (60–80°C) and solvent polarity (e.g., ethanol or DCM). NMR data (e.g., ¹H and ¹³C) confirm structural integrity, with characteristic shifts at δ 2.35 ppm (CH₃) and δ 8.2–8.5 ppm (aromatic protons) .
Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?
- Methodological Answer : Combine 2D NMR (COSY, HSQC) with X-ray crystallography. For instance, ¹³C NMR peaks at δ 120–140 ppm distinguish pyridine and imidazole carbons, while NOESY correlations confirm substituent positions. In a study, crystallographic data for a derivative showed bond angles of 120° at the pyridine-imidazole junction, resolving steric clashes between methyl groups .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic role of In(OTf)₃ in imidazo[1,2-a]pyridine synthesis, and how do competing pathways affect product distribution?
- Methodological Answer : In(OTf)₃ acts as a Lewis acid, polarizing carbonyl groups in aldehyde intermediates to facilitate nucleophilic attack by 2-aminopyridines. Competing pathways (e.g., over-alkylation) arise at high catalyst loadings (>10 mol%), leading to byproducts like N-alkylated derivatives. Kinetic studies (monitored via TLC/GC-MS) show that reducing reaction time (<6 hours) suppresses side reactions .
Q. How do electronic and steric effects of substituents on the phenyl ring influence the bioactivity of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃) at the para position enhance anti-inflammatory activity by modulating NF-κB pathway inhibition. In contrast, bulky substituents (e.g., cyclopropyl) reduce cellular uptake, as shown in THP-1 macrophage assays . Computational docking (e.g., AutoDock Vina) predicts binding affinities to COX-2 (ΔG = −9.2 kcal/mol for 3,5-dimethyl derivatives) .
Q. What strategies resolve contradictions in reported reaction yields for electrochemical C–H amination of imidazo[1,2-a]pyridines?
- Methodological Answer : Discrepancies arise from electrode material (Pt vs. graphite) and electrolyte choice (LiClO₄ vs. TBABF₄). For example, 2-phenylimidazo[1,2-a]pyridine achieves 76% yield with Pt electrodes in acetonitrile/TBABF₄, but <50% with graphite. Cyclic voltammetry confirms lower overpotentials (−0.3 V vs. Ag/AgCl) for Pt, favoring amine coupling over decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
